molecular formula C21H25ClN2O3S B7520759 2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide

2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide

Cat. No.: B7520759
M. Wt: 421.0 g/mol
InChI Key: BNUMGKDPMDICPO-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide is a complex organic compound characterized by its unique chemical structure. This compound features a sulfonamide group, a chlorophenyl ring, and a cyclopentylacetamide moiety, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-16(17-8-3-2-4-9-17)24(15-21(25)23-19-11-5-6-12-19)28(26,27)20-13-7-10-18(22)14-20/h2-4,7-10,13-14,16,19H,5-6,11-12,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNUMGKDPMDICPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(CC(=O)NC2CCCC2)S(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide typically involves multi-step organic reactions. One common method starts with the sulfonylation of 3-chlorophenylamine using sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then reacted with 1-phenylethylamine to introduce the amino group. Finally, the cyclopentylacetamide moiety is attached through an acylation reaction using cyclopentanecarboxylic acid chloride in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The chlorophenyl ring can interact with hydrophobic pockets, enhancing binding affinity. These interactions disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-sulfonyl-1,2,3-triazoles: Known for their use in organic synthesis and medicinal chemistry.

    Sodium sulfinates: Versatile building blocks for organosulfur compounds.

    1,2,3,4-tetrahydroisoquinoline derivatives: Studied for their antibacterial properties.

Uniqueness

2-[(3-chlorophenyl)sulfonyl-(1-phenylethyl)amino]-N-cyclopentylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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